molecular formula C23H25FN4O3 B565164 9-Keto Risperidone CAS No. 1189516-65-1

9-Keto Risperidone

Cat. No. B565164
M. Wt: 424.476
InChI Key: AUSFXKQDZJPCTA-UHFFFAOYSA-N
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Patent
US08481729B2

Procedure details

To the solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (0.62 grams) taken in methanol added 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-9) (0.94 grams), diisopropyl ethyl amine (0.75 grams) and refluxed the reaction for 23 hrs. Cooled the reaction mixture to 26° C. and stirred for 15 minutes. Filtered the precipitated solid. Washed the solid with chilled methanol and dried. Separated the compound with column chromatography using chloroform/methanol as an eluent.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][C:5]2[C:6]([CH:9]3[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]3)=[N:7][O:8][C:4]=2[CH:3]=1.Cl[CH2:18][CH2:19][C:20]1[C:25](=[O:26])[N:24]2[CH2:27][CH2:28][CH2:29][C:30](=[O:31])[C:23]2=[N:22][C:21]=1[CH3:32].C(N(C(C)C)CC)(C)C>CO>[F:1][C:2]1[CH:16]=[CH:15][C:5]2[C:6]([CH:9]3[CH2:10][CH2:11][N:12]([CH2:18][CH2:19][C:20]4[C:25](=[O:26])[N:24]5[CH2:27][CH2:28][CH2:29][C:30](=[O:31])[C:23]5=[N:22][C:21]=4[CH3:32])[CH2:13][CH2:14]3)=[N:7][O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
ClCCC1=C(N=C2N(C1=O)CCCC2=O)C
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
the reaction for 23 hrs
Duration
23 h
FILTRATION
Type
FILTRATION
Details
Filtered the precipitated solid
WASH
Type
WASH
Details
Washed the solid with chilled methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Separated the compound with column chromatography

Outcomes

Product
Details
Reaction Time
15 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.